2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one
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Overview
Description
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is an organic compound with a complex structure that includes a quinoline ring, chlorophenyl groups, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one typically involves multiple steps, including the formation of the quinoline ring and the introduction of the chlorophenyl and propanone groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and chlorophenyl-containing molecules, such as:
- 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
- 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one
Uniqueness
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H23Cl2NO |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H23Cl2NO/c1-14(22)19(25)24-18-8-6-5-7-17(18)21(4,13-20(24,2)3)15-9-11-16(23)12-10-15/h5-12,14H,13H2,1-4H3 |
InChI Key |
ZHQQSGSXSNYTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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